5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine
Description
Chemical Identity and Nomenclature
5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine is a heterocyclic compound characterized by a 1,3,4-thiadiazole core functionalized with a 2-methoxybenzyl group at position 5 and an amino group at position 2. Its systematic IUPAC name is 5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine , reflecting the substituents' positions and the parent heterocycle.
Molecular Formula:
$$ \text{C}{10}\text{H}{11}\text{N}_{3}\text{OS} $$
Molecular Weight:
221.28 g/mol
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 299936-70-2 | PubChem |
| SMILES Notation | COC1=CC=CC=C1CC2=NN=C(S2)N | ChemSpider |
| InChI Key | GJXNLMJPQNHNDL-UHFFFAOYSA-N | PubChem |
The compound’s structure combines aromaticity from the benzene ring and the electron-deficient 1,3,4-thiadiazole core, enabling diverse chemical reactivity.
Historical Development in Thiadiazole Chemistry
The discovery of thiadiazoles dates to Emil Fischer’s synthesis of 1,3,4-thiadiazole in 1882. Early applications focused on sulfonamide antibiotics, but the 20th century saw expanded interest in thiadiazoles for their pharmacological potential. Key milestones include:
The introduction of the 2-methoxybenzyl substituent in 5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine represents a strategic modification to enhance lipophilicity and target binding, as seen in analogues like imidazo[2,1-b]thiadiazoles.
Significance in Heterocyclic Compound Research
1,3,4-Thiadiazoles are prized for their:
- Electron-deficient aromaticity : Facilitates nucleophilic substitutions and metal-catalyzed couplings.
- Structural versatility : Substituents at positions 2 and 5 modulate bioactivity. For example, 2-amino groups enable hydrogen bonding with biological targets.
Applications in Drug Discovery:
- Anticancer Agents : Derivatives such as 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiadiazol-5-yl thiocyanate exhibit IC$$_{50}$$ values <1.6 μM against leukemia cells.
- Antimicrobials : Structural analogues demonstrate urease inhibition (IC$$_{50}$$ = 1.55 μM) superior to thiourea.
- Central Nervous System Modulators : 2-Piperidinopiperidine thiadiazoles act as histamine H$$_3$$ receptor antagonists for diabetes management.
Comparative Analysis of Thiadiazole Isomers:
| Isomer | Aromaticity | Common Applications |
|---|---|---|
| 1,3,4-Thiadiazole | High | Pharmaceuticals, agrochemicals |
| 1,2,5-Thiadiazole | Moderate | Ligands in coordination chemistry |
The 2-methoxybenzyl group in 5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine enhances membrane permeability, making it a scaffold for CNS-targeted therapies.
Properties
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-5-3-2-4-7(8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXNLMJPQNHNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219669 | |
| Record name | 5-[(2-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299936-70-2 | |
| Record name | 5-[(2-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299936-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine, a compound within the thiadiazole class, has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its significant pharmacological potential. The structure can be represented as follows:
This structure allows for various interactions with biological molecules, contributing to its activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising results against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) of several compounds has been reported to be lower than that of standard antibiotics.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 32.6 | Staphylococcus aureus, Escherichia coli |
| Itraconazole | 47.5 | Fungal strains |
The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity against strains such as Aspergillus niger and Candida albicans .
Anticancer Properties
Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. For example, studies have shown that this compound can trigger caspase activation pathways leading to cell death in cancerous cells. The IC50 values for this compound are comparable to established anticancer agents like etoposide.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 50.2 | A2780 ovarian cancer cells |
| Etoposide | Similar range | Various cancer cell lines |
This suggests that the compound could serve as a lead structure for further anticancer drug development .
Neuroprotective Effects
The neuroprotective potential of thiadiazole derivatives has also been investigated. Studies indicate that these compounds can modulate neurotransmitter systems and exhibit anticonvulsant properties in animal models. For instance:
- Protection Against Seizures : In studies using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, the compound demonstrated significant protection against induced seizures with low toxicity.
| Test Method | Dose (mg/kg) | Protection (%) |
|---|---|---|
| MES | 100 | 66.67 |
| PTZ | 100 | 80 |
These findings suggest potential applications in treating epilepsy and other neurodegenerative disorders .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine. For instance, research has shown that related compounds exhibit cytotoxic effects against various cancer cell lines:
- Study Findings : A study synthesized various thiadiazole derivatives and evaluated their activity against leukemia cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.79 to 1.6 μM against murine leukemia cells and human cervix carcinoma cells (HeLa) .
Antimicrobial Activity
Thiadiazole compounds have also been investigated for their antimicrobial properties. The structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole ring can enhance antimicrobial efficacy:
- Evaluation Method : A serial tube dilution method was employed to assess the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacterial strains . The presence of electron-withdrawing groups at specific positions improved antibacterial action.
Therapeutic Applications
- Cancer Treatment : Given the promising anticancer activity demonstrated by related compounds, this compound could be explored as a potential candidate in cancer therapy.
- Antimicrobial Agents : Its ability to combat bacterial infections positions it as a candidate for the development of new antibiotics, particularly against resistant strains.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Methoxy vs.
- Methylphenyl vs. Methoxybenzyl : The 4-methylphenyl analog () exhibits stronger crystallinity due to van der Waals interactions, whereas the methoxy group may increase solubility in polar solvents .
Heterocyclic Variations: Thiadiazole vs. Oxadiazole
Replacing the sulfur atom in the thiadiazole ring with oxygen (e.g., oxadiazole derivatives) significantly alters bioactivity:
| Property | 1,3,4-Thiadiazole Derivatives | 1,3,4-Oxadiazole Derivatives |
|---|---|---|
| Electronic Effects | Sulfur enhances π-acidity | Oxygen reduces π-acidity |
| Metabolic Stability | Higher resistance to oxidation | Prone to oxidative degradation |
| Bioactivity | Broad-spectrum fungicidal | Herbicidal and anti-inflammatory |
For example, 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole () showed 50% inhibition against Sclerotinia sclerotiorum, while thiadiazole derivatives like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine demonstrated stronger fungicidal activity .
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine typically involves the cyclization of thiosemicarbazide derivatives with appropriate benzyl or phenyl precursors. The key step is the formation of the 1,3,4-thiadiazole ring through intramolecular cyclization reactions under acidic or catalytic conditions.
Common Precursors and Reaction Pathways
-
- Thiosemicarbazide
- 2-Methoxybenzyl derivatives (e.g., 2-methoxyphenylacetic acid or 2-methoxybenzyl halides)
Typical Reaction:
The condensation of thiosemicarbazide with 2-methoxybenzyl-containing substrates leads to the formation of the thiadiazole ring by cyclodehydration. This is often facilitated by dehydrating agents or under reflux conditions in polar solvents.
Specific Reported Method
A documented preparation method involves:
This approach yields the target compound with confirmed structure by spectroscopic methods (IR, NMR) and elemental analysis.
Alternative Synthetic Route via Acylation
Another approach is the acylation of 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine with 2-methoxybenzoyl chloride in pyridine at low temperature (273 K), followed by stirring and recrystallization to obtain the compound. While this method targets a related benzamide derivative, it demonstrates the utility of acylation in modifying thiadiazole amines.
Reaction Conditions and Optimization
- Solvents: Pyridine, ethanol, acetone, or polar aprotic solvents are commonly used to dissolve reactants and facilitate cyclization.
- Temperature: Reactions are typically conducted under reflux or at controlled low temperatures (273 K for acylation steps) to optimize yield and purity.
- Catalysts: Ferric chloride and other Lewis acids have been reported to catalyze the cyclization efficiently.
- Purification: Recrystallization from ethanol or acetone is standard to obtain analytically pure product.
Analytical Data Supporting Preparation
| Parameter | Observed Data | Method |
|---|---|---|
| Melting Point | ~513-514 K | Differential Scanning Calorimetry (DSC) |
| IR Spectra | Characteristic bands for thiadiazole ring and amine group | FT-IR Spectroscopy |
| NMR Spectra | Proton signals consistent with 2-methoxybenzyl and thiadiazole protons | 1H-NMR Spectroscopy |
| Elemental Analysis | C, H, N, S content matching theoretical values | CHNS Analysis |
| Molecular Weight | 221.28 g/mol | Mass Spectrometry |
These data confirm the successful synthesis and structural integrity of the compound.
Summary Table of Preparation Methods
Research Findings and Notes
- The cyclization method is widely favored due to straightforward reaction conditions and availability of starting materials.
- The use of ferric chloride as a catalyst enhances the rate and selectivity of the thiadiazole ring formation.
- Structural confirmation by X-ray crystallography has been reported for related derivatives, supporting the reliability of the synthetic approach.
- Purification by recrystallization ensures removal of impurities and by-products, yielding analytically pure compounds suitable for further pharmaceutical or chemical applications.
Q & A
Q. What advanced analytical methods are used to quantify trace impurities in synthesized batches?
- Methodological Answer : UPLC-MS/MS with charged aerosol detection (CAD) achieves ppm-level sensitivity. For chiral impurities, chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines assess degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
